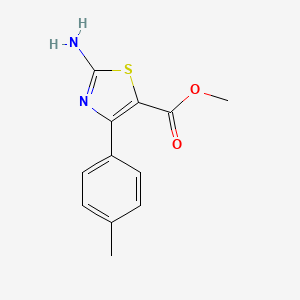

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

描述

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Biochemical Pathways

The specific biochemical pathways affected by M2APT5C are currently unknown . Thiazole compounds, to which M2APT5C belongs, have been found to have a wide range of biological activities and are of interest to researchers in the field of drug discovery. For example, some thiazole compounds have been shown to have anti-bacterial or anti-fungal activity.

Action Environment

This could lead to the formation of the corresponding carboxylic acid and methanol.

生化分析

Biochemical Properties

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity . This interaction can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of certain enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, this compound can activate or repress the transcription of specific genes, leading to changes in the levels of proteins involved in various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites . Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and function . The distribution of this compound within tissues also affects its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall impact on cellular processes .

生物活性

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, a compound with significant biological potential, has been studied for its various pharmacological activities. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, including its mechanisms and potential therapeutic applications.

- Chemical Formula : CHNOS

- CAS Number : 1133115-44-2

- Molecular Weight : 248.30 g/mol

- Melting Point : 201 °C

- Appearance : Pale yellow crystals

This compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), particularly the CA-III isoform. The presence of a carboxylic acid moiety at the 4-position is crucial for its inhibitory activity, as evidenced by structure-activity relationship (SAR) studies .

1. Carbonic Anhydrase Inhibition

The compound has demonstrated significant inhibitory effects on carbonic anhydrase III (CA-III), with a reported inhibition constant (K) of 0.5 μM. This enzyme plays a role in various physiological processes, including muscle contraction and protection against oxidative stress .

2. Antitumor Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting key signaling pathways. The compound's structure allows it to interact with proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives, including this compound. Its efficacy against various bacterial strains suggests that it may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

科学研究应用

Biological Activities

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. It functions by inhibiting bacterial cell wall synthesis, leading to cell death. Notable findings include:

- Effective Against : Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs).

- Mechanism : Disruption of cell wall integrity through enzyme inhibition.

Antifungal Activity

The compound also demonstrates antifungal effects, particularly against Candida albicans. Its mechanism involves disrupting fungal cell membranes, which increases permeability and results in cell lysis.

Anticancer Properties

This compound has been investigated for its anticancer potential:

- Cell Lines Tested : Studies have shown effectiveness against breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines.

- Mechanism of Action : Induction of apoptosis through DNA damage and modulation of signaling pathways related to cell survival.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis | |

| Antifungal | Candida albicans | Disruption of cell membrane integrity | |

| Anticancer | MDA-MB-231, PANC-1 | Induction of apoptosis via DNA damage |

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Study : A study evaluating the compound's effect on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Higher concentrations led to increased markers of apoptosis, such as cleaved caspase-3 .

- Antimicrobial Efficacy : Another study assessed antimicrobial properties against drug-resistant bacterial strains, indicating potential as a novel therapeutic agent for treating resistant infections .

- Inhibition Studies : The compound has been shown to inhibit key enzymes involved in cellular processes, enhancing its potential as a drug candidate .

属性

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGXVJGOSLEMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674818 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-44-2 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。